molecular formula C13H27ClN2O2 B1375626 Boc-1,4-cis-damch HCl CAS No. 256649-59-9

Boc-1,4-cis-damch HCl

Cat. No. B1375626
M. Wt: 278.82 g/mol
InChI Key: ILXYCYGZIZJGOS-UHFFFAOYSA-N
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Description

Boc-1,4-cis-damch HCl, also known as N-tert-butoxycarbonyl-1,4-cis-diaminocyclohexane hydrochloride, is a chemical compound used in organic synthesis for peptide and peptidomimetic synthesis. It is an important reagent for peptide synthesis, as it provides a stable, protected form of the amino acid side chain that can be deprotected under mild conditions. Boc-1,4-cis-damch HCl is an efficient and inexpensive reagent, and is widely used in peptide synthesis.

Scientific Research Applications

  • Field : Biomass Conversion and Biorefinery

    • Application : Adsorption of tetracycline hydrochloride by Willow Catkins based biochar .
    • Method : A novel biochar from willow catkins (WC) was prepared by a two-step pyrolysis and KOH activation to adsorb tetracycline hydrochloride (TCH) in water .
    • Results : The maximum adsorption capacity of TCH on KWCBC determined by the Langmuir model was up to 1242.31 mg/g at 45 °C .
  • Field : Organic Chemistry

    • Application : Synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer .
    • Method : A green and efficient procedure was established to synthesize 1,4-dihydropyridines via one-pot Hantzsch reactions in buffering conditions without the use of organic solvent .
    • Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .
  • Field : Organic Chemistry

    • Application : Boc Deprotection .
    • Method : The boc deprotection of a compound using hydrochloric acid (HCl) .
    • Results : The product was provided as a white solid .
  • Field : Organic Chemistry

    • Application : Boc Deprotection .
    • Method : The boc deprotection of a compound using hydrochloric acid (HCl). The reaction mixture was stirred at room temperature for 24 hours .
    • Results : The product was provided as a white solid .
  • Field : Organic Chemistry

    • Application : Synthesis of 1,4-dihydropyridines .
    • Method : An efficient and green procedure for the Hantzsch reaction by one-pot cyclocondensation of aldehydes .
    • Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .
  • Field : Organic Chemistry

    • Application : Boc Deprotection .
    • Method : The boc deprotection of a compound using hydrochloric acid (HCl). The reaction mixture was stirred at room temperature for 24 hours .
    • Results : The product was provided as a white solid .
  • Field : Organic Chemistry

    • Application : Synthesis of 1,4-dihydropyridines .
    • Method : An efficient and green procedure for the Hantzsch reaction by one-pot cyclocondensation of aldehydes .
    • Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .

properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXYCYGZIZJGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-1,4-cis-damch HCl

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